Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]-
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Overview
Description
Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- is a complex organic compound with the molecular formula C8H12Cl3N2O This compound is characterized by the presence of a piperidine ring and three chlorine atoms attached to the acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- typically involves the reaction of trichloroacetamide with piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems allows for efficient large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or primary amines in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated products.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying various biological pathways.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetamide: Similar in structure but lacks the piperidine ring.
2,2,2-Trichloroacetamide: Another related compound with similar chemical properties.
Acetamide, α-trichloro-: A variant with a different substitution pattern.
Uniqueness
Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a pharmacological tool in biomedical research .
Properties
CAS No. |
62026-62-4 |
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Molecular Formula |
C9H13Cl3N2O |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-piperidin-1-ylethylidene)acetamide |
InChI |
InChI=1S/C9H13Cl3N2O/c1-7(13-8(15)9(10,11)12)14-5-3-2-4-6-14/h2-6H2,1H3 |
InChI Key |
WNTHQCVYAUASQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C(Cl)(Cl)Cl)N1CCCCC1 |
Origin of Product |
United States |
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